molecular formula C12H16Cl2N2Sn B12710060 Dichloro-dimethyl-di(pyridin-1-ium-1-yl)tin(2-) CAS No. 16785-82-3

Dichloro-dimethyl-di(pyridin-1-ium-1-yl)tin(2-)

Cat. No.: B12710060
CAS No.: 16785-82-3
M. Wt: 377.9 g/mol
InChI Key: BLWWARTWHSZAQI-UHFFFAOYSA-L
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Description

Dichloro-dimethyl-di(pyridin-1-ium-1-yl)tin(2-) is a chemical compound that belongs to the organotin family. Organotin compounds are characterized by the presence of tin atoms bonded to organic groups. This particular compound features two pyridin-1-ium groups, two chlorine atoms, and two methyl groups attached to a central tin atom. Organotin compounds have been widely studied due to their diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dichloro-dimethyl-di(pyridin-1-ium-1-yl)tin(2-) typically involves the reaction of dimethyltin dichloride with pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

(CH3)2SnCl2+2C5H5N(C5H5N)2Sn(CH3)2Cl2\text{(CH}_3)_2\text{SnCl}_2 + 2 \text{C}_5\text{H}_5\text{N} \rightarrow \text{(C}_5\text{H}_5\text{N})_2\text{Sn(CH}_3)_2\text{Cl}_2 (CH3​)2​SnCl2​+2C5​H5​N→(C5​H5​N)2​Sn(CH3​)2​Cl2​

Industrial production methods may involve scaling up this reaction using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Dichloro-dimethyl-di(pyridin-1-ium-1-yl)tin(2-) can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.

    Oxidation and Reduction: The tin center can undergo oxidation or reduction, altering the oxidation state of the tin atom.

    Coordination Reactions: The pyridin-1-ium groups can coordinate with metal ions or other Lewis acids.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as alkoxides, thiolates, and amines. Reactions are typically carried out in polar solvents like ethanol or acetonitrile.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.

    Coordination Reactions: Metal salts or Lewis acids are used to form coordination complexes.

Major Products

    Substitution Reactions: Products include substituted organotin compounds with different functional groups replacing the chlorine atoms.

    Oxidation and Reduction: Products include organotin compounds with different oxidation states of tin.

    Coordination Reactions: Products include coordination complexes with various metal ions or Lewis acids.

Scientific Research Applications

Dichloro-dimethyl-di(pyridin-1-ium-1-yl)tin(2-) has several scientific research applications:

    Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug delivery systems and as an anticancer agent.

    Industry: Used in the production of coatings, plastics, and as a stabilizer in PVC.

Mechanism of Action

The mechanism of action of dichloro-dimethyl-di(pyridin-1-ium-1-yl)tin(2-) involves its interaction with cellular components. The pyridin-1-ium groups can interact with nucleic acids and proteins, potentially disrupting cellular processes. The tin center can also interact with thiol groups in proteins, leading to enzyme inhibition. These interactions can result in antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Dichloro-dimethyl-tin(IV): Lacks the pyridin-1-ium groups, making it less versatile in coordination chemistry.

    Dibutyltin dichloride: Contains butyl groups instead of methyl and pyridin-1-ium groups, leading to different reactivity and applications.

    Triphenyltin chloride: Contains phenyl groups, resulting in different chemical properties and uses.

Uniqueness

Dichloro-dimethyl-di(pyridin-1-ium-1-yl)tin(2-) is unique due to the presence of pyridin-1-ium groups, which enhance its coordination chemistry and potential biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

16785-82-3

Molecular Formula

C12H16Cl2N2Sn

Molecular Weight

377.9 g/mol

IUPAC Name

dichloro(dimethyl)stannane;pyridine

InChI

InChI=1S/2C5H5N.2CH3.2ClH.Sn/c2*1-2-4-6-5-3-1;;;;;/h2*1-5H;2*1H3;2*1H;/q;;;;;;+2/p-2

InChI Key

BLWWARTWHSZAQI-UHFFFAOYSA-L

Canonical SMILES

C[Sn](C)(Cl)Cl.C1=CC=NC=C1.C1=CC=NC=C1

Origin of Product

United States

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